2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features both thiazolidine and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2,4-thiazolidinedione with an appropriate isoindole derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazolidinedione, followed by nucleophilic substitution with the isoindole derivative .
Industrial Production Methods
This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For example, as an alanine racemase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-alanine to D-alanine, which is essential for bacterial cell wall synthesis . This inhibition disrupts bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-thiazolidinedione: A simpler thiazolidine derivative with similar biological activities.
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate:
Uniqueness
2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both thiazolidine and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H10N2O4S |
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Molecular Weight |
290.30 g/mol |
IUPAC Name |
3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O4S/c16-10-7-20-13(19)14(10)5-6-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-4H,5-7H2 |
InChI Key |
OQBWFMNCFLVYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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